molecular formula C8H8N2OS B8482333 4-nitroso-3,4-dihydro-2H-benzo[b][1,4]thiazine

4-nitroso-3,4-dihydro-2H-benzo[b][1,4]thiazine

Cat. No.: B8482333
M. Wt: 180.23 g/mol
InChI Key: HCBPLQLVKWGDGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-nitroso-3,4-dihydro-2H-benzo[b][1,4]thiazine is a useful research compound. Its molecular formula is C8H8N2OS and its molecular weight is 180.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H8N2OS

Molecular Weight

180.23 g/mol

IUPAC Name

4-nitroso-2,3-dihydro-1,4-benzothiazine

InChI

InChI=1S/C8H8N2OS/c11-9-10-5-6-12-8-4-2-1-3-7(8)10/h1-4H,5-6H2

InChI Key

HCBPLQLVKWGDGI-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=CC=CC=C2N1N=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 3,4-dihydro-2H-1,4-benzothiazine (50.0 g, 330.8 mmol) in acetic acid (170 mL.), cooled at −10° C. in an ice/acetone bath, was added sodium nitrite (27.4 g, 397.1 mmol) in 75 mL of water over 35 min. After the addition, the mixture was warmed to room temperature and stirred for additional 1.5 hours. Cold water (150 mL) was added and the resulting mixture was extracted with dichloromethane (4×250 mL). The combined organic extracts were washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to dryness under reduced pressure to give 4-nitroso-3,4-dihydro-2H-1,4-benzothiazine as a semi-solid (60.26 g, 101%), which was used in the next step without further purification. 1H NMR (300 MHz, DMSO-d6) δ2.99-3.05 (m, 2 H), 4.16-4.24 (m, 2 H), 7.15-7.31 (m, 3 H), 7.88-7.97 (m, 1 H) ppm.
Quantity
50 g
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170 mL
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27.4 g
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75 mL
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150 mL
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solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

3,4-Dihydro-2H-benzo[1,4]thiazine (1.2 g, 7.94 mmol) was dissolved in 3N HCl at 0° C., and the reaction mixture stirred for 5 min. at 0° C. A solution of sodium nitrite (548 mg, 7.94 mmol) in water was added at the same temperature, and the reaction mixture stirred at 0° C. for 1 h. After completion of reaction water was added and extracted with DCM. The combined organic layers were dried over sodium sulfate and concentrated under reduced pressure, to provide 1 g desired product.
Quantity
1.2 g
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reactant
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0 (± 1) mol
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548 mg
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